molecular formula C11H12ClN3O B1627817 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride CAS No. 1171587-07-7

3-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Cat. No.: B1627817
CAS No.: 1171587-07-7
M. Wt: 237.68 g/mol
InChI Key: QODOSEAUQBCGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(pyrazin-2-yloxy)-benzylamine hydrochloride represents a complex heterocyclic system characterized by specific geometric parameters and electronic distribution patterns. The compound consists of three primary structural components: a pyrazine ring system, a benzene ring, and a benzylamine functional group connected through an ether linkage at the meta position relative to the amine substituent. The pyrazine moiety contains two nitrogen atoms positioned at the 1,4-positions of the six-membered aromatic ring, which significantly influences the electron density distribution throughout the molecular framework.

The ether linkage between the pyrazine and benzene rings occurs at the C2 position of the pyrazine ring and the C3 position of the benzyl system, creating a specific regioisomeric arrangement that distinguishes this compound from other positional isomers. This connectivity pattern results in a molecular geometry where the pyrazine and benzene rings are not coplanar, leading to conformational flexibility around the ether bond. The benzylamine group extends from the meta position of the benzene ring, providing a primary amine functionality that forms the hydrochloride salt through protonation.

Molecular Parameter Value Source
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
Heavy Atom Count 16
Rotatable Bond Count 3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4

The crystallographic analysis of this compound reveals important insights into its solid-state structure and packing arrangements. Crystal structures are defined by the particular repeating arrangement of atoms throughout the crystal lattice, and the external appearance often relates to the internal atomic arrangement. The compound likely adopts one of the seven fundamental crystal systems, with the specific system determined by the relationships between lattice parameters and unit cell angles.

The hydrochloride salt formation significantly impacts the crystallographic properties by introducing ionic interactions between the protonated amine group and the chloride anion. These electrostatic interactions, combined with hydrogen bonding networks, influence the overall crystal packing and stability. The compound exhibits a white to yellow solid physical form at room temperature, with recommended storage conditions of 2-8 degrees Celsius to maintain structural integrity.

Properties

IUPAC Name

(3-pyrazin-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)15-11-8-13-4-5-14-11;/h1-6,8H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODOSEAUQBCGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590027
Record name 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171587-07-7
Record name 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ether Bond Formation via Pyrazine Activation

A key step is the introduction of the pyrazin-2-yloxy group to the benzene ring. This is typically achieved by reacting 2-chloropyrazine with 3-hydroxybenzylamine or its protected derivatives under basic conditions. For example:

$$
\text{2-Chloropyrazine} + \text{3-Hydroxybenzylamine} \xrightarrow{\text{Base}} \text{3-(Pyrazin-2-yloxy)-benzylamine} + \text{HCl}
$$

Optimization Considerations :

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency.
  • Temperature : Reactions proceed optimally at 80–100°C, with prolonged heating (12–24 hours) ensuring complete substitution.
  • Protection Strategies : The amine group in 3-hydroxybenzylamine may require protection (e.g., as a tert-butyl carbamate) to prevent side reactions. Deprotection post-etherification is achieved via trifluoroacetic acid (TFA).

Reductive Amination Pathways

An alternative approach involves reductive amination of 3-(Pyrazin-2-yloxy)benzaldehyde, bypassing the need for pre-formed benzylamine.

Aldehyde Intermediate Synthesis

3-(Pyrazin-2-yloxy)benzaldehyde is synthesized via SNAr between 2-chloropyrazine and 3-hydroxybenzaldehyde:

$$
\text{2-Chloropyrazine} + \text{3-Hydroxybenzaldehyde} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(Pyrazin-2-yloxy)benzaldehyde}
$$

Yield : ~75–85% under reflux conditions.

Reductive Amination to Benzylamine

The aldehyde is converted to the primary amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$
\text{3-(Pyrazin-2-yloxy)benzaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{3-(Pyrazin-2-yloxy)-benzylamine}
$$

Advantages :

  • Mild conditions (room temperature, 6–12 hours).
  • High selectivity for primary amine formation.

Hydrogenation of Nitro Precursors

Industrial-scale synthesis often employs catalytic hydrogenation of nitro intermediates, as described in patent literature for analogous compounds.

Nitro Group Reduction

Starting with 3-(Pyrazin-2-yloxy)nitrobenzene, hydrogenation over a platinum catalyst (Pt/C) in ethanol yields the amine:

$$
\text{3-(Pyrazin-2-yloxy)nitrobenzene} + \text{H₂} \xrightarrow{\text{Pt/C, EtOH}} \text{3-(Pyrazin-2-yloxy)-benzylamine}
$$

Key Parameters :

  • Catalyst Loading : 5–10% Pt/C by weight.
  • Pressure : 30–50 psi H₂ at 25–40°C.
  • Yield : >95% with >99% purity after filtration.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt:

$$
\text{3-(Pyrazin-2-yloxy)-benzylamine} + \text{HCl} \rightarrow \text{this compound}
$$

Purification : Recrystallization from ethanol/water mixtures enhances purity.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate condensation and cyclization steps, as demonstrated in nitroimidazopyrazinone syntheses.

One-Pot Microwave Method

A modified protocol for this compound involves:

  • Ether Formation : 2-Chloropyrazine and 3-hydroxybenzylamine in DMF with K₂CO₃ under microwave irradiation (100°C, 30 minutes).
  • In Situ Salt Formation : Direct addition of HCl post-reaction, followed by solvent evaporation.

Benefits :

  • Reaction time reduced from 24 hours to <1 hour.
  • Energy efficiency and improved scalability.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Nucleophilic Substitution SNAr, Deprotection, HCl 70–80% >98% Moderate
Reductive Amination Aldehyde synthesis, NaBH₃CN 65–75% 95–97% High
Hydrogenation Nitro reduction, HCl >95% >99% Industrial
Microwave-Assisted Microwave irradiation, HCl 85–90% >98% High

Trade-offs :

  • Nucleophilic Substitution : Requires protection/deprotection but offers straightforward etherification.
  • Hydrogenation : High yields but demands specialized equipment for H₂ handling.
  • Microwave Methods : Rapid but limited to batch processing.

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

Unwanted ortho/para substitution during SNAr is mitigated by:

  • Steric Hindrance : Bulky bases (e.g., DBU) favor meta substitution.
  • Directed Metalation : Using lithium diisopropylamide (LDA) to direct pyrazine activation.

Amine Stability During Reactions

  • Protection : Boc or acetyl groups prevent oxidation during high-temperature steps.
  • In Situ Quenching : Immediate HCl addition post-hydrogenation minimizes amine degradation.

Industrial-Scale Production Insights

Patented hydrogenation processes highlight critical factors for manufacturing:

  • Catalyst Reusability : Pt/C catalysts are recycled via filtration, reducing costs.
  • Solvent Choice : Ethanol/water mixtures facilitate easy salt precipitation and waste reduction.
  • Process Monitoring : In-line HPLC ensures reaction completion and purity compliance.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated etherification under mild conditions, though yields remain suboptimal (~50%).

Flow Chemistry

Continuous flow systems enable safer handling of H₂ and HCl, achieving throughputs of 1 kg/day in pilot trials.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yloxy)-benzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable compound in drug formulation .

Case Study: Neurological Agents
Research indicates that derivatives of this compound can inhibit key enzymes related to neurodegenerative diseases. For instance, compounds derived from pyrazin-2-yloxy-benzylamine have shown potential in inhibiting acetylcholinesterase (AChE), a target for Alzheimer's treatment .

Biochemical Research

Investigating Cellular Mechanisms:
This compound is employed in studies focusing on receptor interactions and enzyme activities. It provides insights into cellular mechanisms, aiding the identification of potential therapeutic targets .

Example of Application:
In vitro studies have demonstrated that this compound can modulate the activity of various receptors, influencing cellular signaling pathways that are crucial for understanding disease mechanisms .

Material Science

Development of Advanced Materials:
The compound is also used in creating advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance and durability. Its unique chemical structure allows for modifications that can improve material characteristics .

Table 1: Properties of this compound in Material Science

PropertyDescription
SolubilityHigh solubility in polar solvents
StabilityStable under various environmental conditions
ReactivityCan undergo oxidation and substitution reactions

Agricultural Chemistry

Formulation of Agrochemicals:
this compound is explored for its potential in developing agrochemicals, including pesticides and herbicides. Its application aims to create safer and more effective agricultural products .

Impact on Crop Protection:
Studies have shown that formulations containing this compound exhibit enhanced efficacy against pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Diagnostics

Innovative Diagnostic Tools:
The compound is being investigated for its role in creating diagnostic tools for medical applications, particularly in early disease detection through innovative testing methods .

Case Study: Disease Detection Methods
Recent advancements have highlighted the use of this compound in developing biosensors capable of detecting specific biomarkers associated with diseases like cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride with structurally related benzylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Biological Activity Mechanism Applications
This compound C₁₁H₁₂N₄O·HCl 252.7 (calc.) 1171587-07-7 Not explicitly reported Unknown Pharmaceutical intermediate
Butenafine Hydrochloride C₂₃H₂₇N·HCl 353.93 101827-46-7 Antifungal Squalene epoxidase inhibition Dermatophyte infections
3-(Pyridin-2-yloxy)benzylamine hydrochloride C₁₂H₁₃N₂O·HCl 244.7 (calc.) 852691-99-7 Not explicitly reported Unknown Chemical intermediate
N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-Tetrafluoropropoxy)benzylamine HCl C₂₀H₁₈F₅N₃O·HCl 495.83 (calc.) Not provided Alzheimer’s therapy (patented) Unknown (polymorph for enhanced stability) Neurological therapies
3-(4-Methoxyphenoxy)benzylamine Hydrochloride C₁₄H₁₅NO₂·HCl 265.74 (calc.) 154108-33-5 Not explicitly reported Unknown Research chemical

Key Observations

Structural Variations: Pyrazine vs. Substituent Effects: Butenafine hydrochloride features a bulky tert-butylbenzyl group, enhancing lipophilicity and membrane penetration, which correlates with its potent antifungal activity . In contrast, 3-(Pyrazin-2-yloxy)-benzylamine’s smaller pyrazine substituent may favor solubility but reduce membrane permeability.

Applications :

  • Therapeutic vs. Intermediate Use : Butenafine is clinically launched for topical antifungal therapy, whereas 3-(Pyrazin-2-yloxy)-benzylamine remains an intermediate, highlighting the impact of structural optimization on drug development .
  • Neurological Targets : The tetrafluoropropoxy-substituted benzylamine in demonstrates structural flexibility for central nervous system applications, a niche unexplored for the pyrazine analogue .

Biological Activity

Overview

3-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1171587-07-7
  • Molecular Formula : C11_{11}H12_{12}ClN3_{3}O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazine and benzyl moieties allow for significant molecular interactions, including:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other anti-inflammatory agents.
  • Anticancer Potential : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition
AnticancerReduced proliferation in cancer cells

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting a potential role as an antimicrobial agent.
  • Anti-inflammatory Research :
    In a study assessing the anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results demonstrated a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin.
  • Anticancer Activity :
    Research involving various cancer cell lines showed that derivatives of this compound inhibited cell growth with IC50 values ranging from 10 to 30 µM. These findings highlight its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between pyrazine derivatives and substituted benzylamines. Optimization involves adjusting reaction temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of pyrazine-2-ol). Post-synthesis, the product is precipitated using HCl gas or concentrated HCl in ether . Purity is enhanced via recrystallization from ethanol/water (3:1 v/v).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 verify substitution patterns (e.g., pyrazine C-O-C coupling at δ 7.8–8.2 ppm).
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to confirm ≥98% purity.
  • Mass Spectrometry : ESI-MS ([M+H]+^+) confirms molecular weight (e.g., calculated 265.7 g/mol) .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Data from similar benzylamine hydrochlorides suggest solubility >50 mg/mL in DMSO but <5 mg/mL in aqueous buffers .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the pyrazine ether bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Low oral bioavailability in vivo may explain discrepancies with in vitro IC50_{50} values .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzyl group) that may reduce activity .

Q. What strategies are effective for identifying and characterizing polymorphic forms of this compound?

  • Methodological Answer :

  • XRPD : Compare diffraction patterns of recrystallized batches. Polymorphs may differ in peak positions (e.g., 2θ = 12.5° vs. 14.3°) .
  • DSC/TGA : Monitor thermal transitions (e.g., endothermic melt at 260–264°C for Form I vs. 255–258°C for Form II) .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • Methodological Answer :

  • DoE Approach : Use a Box-Behnken design to optimize reaction time, temperature, and catalyst loading. Critical impurities include unreacted pyrazine-2-ol (HPLC retention time: 3.2 min) and N-alkylated byproducts .
  • Purification : Employ preparative HPLC with a HILIC column (mobile phase: 10 mM ammonium acetate in ACN/water) .

Key Considerations

  • Safety : Use PPE (gloves, goggles) and work in a fume hood. Limited toxicity data suggest LD50_{50} >500 mg/kg in rodents, but handle as a potential irritant .
  • Regulatory Compliance : Document impurity profiles and polymorphic data for regulatory filings (e.g., ICH Q3A/B guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.